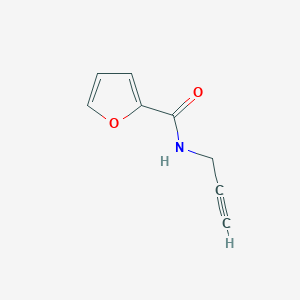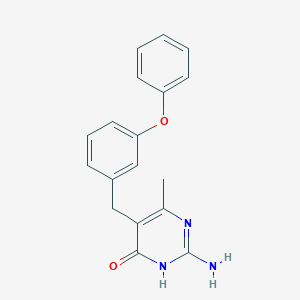
N-Propargylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, furan-2-carboxamide derivatives are compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group is replaced by an amine group) .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, acidity or basicity, reactivity, etc., are determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloisomerization
- Synthesis of Lavendamycin Analogues : N-propargylindole-2-carboxamides, related to N-Propargylfuran-2-carboxamide, undergo AuCl3-catalyzed cycloisomerization to form beta-carbolinones, leading to the synthesis of lavendamycin analogues (England & Padwa, 2008).
Cross-Dehydrogenative Coupling Reactions
- Carbamoylation of C–H and X–H Bonds : Direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions, a method relevant for preparing carboxamide derivatives, is significant in medicinal chemistry and natural product synthesis (He, Wu & Vessally, 2020).
Crystal Engineering and Pharmaceutical Cocrystals
- Novel Carboxamide-Pyridine N-Oxide Synthon : A unique heterosynthon formed from carboxamide-pyridine N-oxide, used to assemble isonicotinamide N-oxide in a triple helix architecture and synthesize cocrystals of barbiturate drugs (Reddy, Babu & Nangia, 2006).
Microwave-Assisted Synthesis
- Benzofuran-2-Carboxamide Derivatives : Synthesis of benzofuran-2-carboxamides, which have biological and medicinal significance, using microwave-assisted synthesis (Xie et al., 2014).
Corrosion Inhibition
- Protection in Hydrochloric Acid Solution : Carboxamide derivatives have been shown to inhibit corrosion in mild steel in HCl solution (Erami et al., 2019).
Coordination Chemistry and Bio-Inspired Catalysis
- Carboxamidate Ligands in Bio-Mimetic Catalysis : Carboxamidate ligands, related to carboxamide structures, have been explored for supporting metal ions in higher oxidation states, showing potential in bio-mimetic catalysis (Panda, Sarkar & Sen Gupta, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-prop-2-ynylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMSDOMAWYRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)
![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)
![4-Morpholinopyrrolo[1,2-a]quinoxaline](/img/structure/B2661842.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2661847.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)
![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)
![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)
![2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2661854.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)
